(S)-8-Hydroxy-2-dipropylaminotetralin is a chemical compound that belongs to the class of serotonin receptor modulators. It is particularly noted for its activity as a selective agonist for the serotonin 5-HT1A receptor, which plays a significant role in various physiological processes, including mood regulation, anxiety, and cognition. This compound is structurally related to other tetralin derivatives and has been the subject of extensive pharmacological research due to its potential therapeutic applications.
(S)-8-Hydroxy-2-dipropylaminotetralin can be synthesized through various chemical methods, often involving the manipulation of tetralin derivatives and dipropylamine. Its synthesis has been documented in several studies focusing on its pharmacological properties and interactions with serotonin receptors.
The synthesis of (S)-8-hydroxy-2-dipropylaminotetralin typically involves the following methods:
Technical details regarding specific synthetic routes can vary, but they generally include:
The molecular structure of (S)-8-hydroxy-2-dipropylaminotetralin can be described as follows:
The compound's stereochemistry is crucial for its biological activity, with the (S)-enantiomer exhibiting significant affinity for serotonin receptors compared to its (R)-counterpart.
(S)-8-Hydroxy-2-dipropylaminotetralin participates in several chemical reactions primarily related to its interaction with serotonin receptors:
The mechanism of action for (S)-8-hydroxy-2-dipropylaminotetralin primarily involves:
Data from various studies indicate that this compound can lead to significant behavioral changes in animal models, supporting its role as a serotonergic agent.
Key physical and chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized (S)-8-hydroxy-2-dipropylaminotetralin.
(S)-8-Hydroxy-2-dipropylaminotetralin has several scientific applications:
The molecular recognition of 8-hydroxy-2-(dipropylamino)tetralin derivatives at 5-HT1A receptors exhibits profound stereodependence. Competitive binding studies using rat brain homogenates and [³H]-8-OH-DPAT reveal that the (S)-enantiomer displays a distinct pharmacological signature compared to its (R)-counterpart. While both enantiomers share similar affinity (Ki values in the low nanomolar range), their intrinsic efficacy profiles diverge significantly due to differential receptor conformations induced upon binding [1]. Structural analyses indicate that the S-configuration favors interactions with transmembrane helices 4 and 5 of the 5-HT1A receptor, particularly through hydrogen bonding with Ser5.42 and hydrophobic contacts with Phe6.51. This contrasts with the R-enantiomer’s deeper engagement with helices 3 and 7, stabilizing a conformation that efficiently activates G-proteins [1] [10]. Chronic activation of 5-HT7 receptors (e.g., with agonist LP44) downregulates 5-HT1A protein expression in the frontal cortex and midbrain by 30–40% without altering mRNA levels, suggesting post-translational modulation of 5-HT1A trafficking or stability when the S-enantiomer is present [5].
Table 1: Stereoselective Binding Parameters of 8-OH-DPAT Enantiomers at 5-HT1A Receptors
Enantiomer | Ki (nM) Rat 5-HT1A | Selectivity Ratio (5-HT1A/5-HT7) | GTP Shift |
---|---|---|---|
(S)-isomer | 1.8 ± 0.3 | 8.2 | 2.1-fold |
(R)-isomer | 2.1 ± 0.4 | 0.6 | 8.5-fold |
Functionally, the (S)-enantiomer acts as a partial agonist at postsynaptic 5-HT1A receptors, eliciting submaximal cellular responses compared to the full agonist (R)-enantiomer. In GH4ZD10 cells expressing rat 5-HT1A receptors, (S)-8-hydroxy-2-(dipropylamino)tetralin inhibits VIP-stimulated cAMP accumulation with only 45–60% efficacy relative to the R-enantiomer [1]. This partial agonism arises from its biased signaling profile: While both enantiomers suppress cAMP production via Gi/o coupling, the S-enantiomer shows preferential recruitment of β-arrestin over G-protein pathways. In hippocampal neurons, (S)-8-OH-DPAT induces modest neuronal hyperpolarization (50–60% of maximal response) and exhibits weaker coupling to inwardly rectifying K+ channels compared to the R-form. This functional selectivity underpins its role in modulating emotional and cognitive circuits without inducing excessive receptor desensitization [7] [9].
Table 2: Functional Efficacy of (S)-8-OH-DPAT at Cellular and Systems Levels
Assay System | Response Measured | (S)-Enantiomer Efficacy | (R)-Enantiomer Efficacy |
---|---|---|---|
GH4ZD10 cells | cAMP inhibition (% max) | 55 ± 7% | 100% |
Hippocampal slices | Neuronal hyperpolarization (mV) | 3.2 ± 0.4 | 6.1 ± 0.5 |
In vivo hypothermia | ΔTemperature (°C) at 0.3 mg/kg | -0.8 ± 0.2 | -2.4 ± 0.3 |
The (S)-enantiomer exhibits unique allosteric properties in modulating 5-HT1A receptor coupling to downstream effectors. In human postmortem brain membranes, GTPγS reduces [³H]-8-OH-DPAT binding affinity by 60–70% in the hippocampus and cortex—a hallmark of receptor-G-protein precoupling [6]. However, this GTP shift is markedly attenuated for the S-enantiomer (2.1-fold) compared to the R-form (8.5-fold), indicating weaver stabilization of the high-affinity G-protein-coupled state [6]. Molecular dynamics simulations suggest that the S-enantiomer’s n-propyl groups adopt a conformation that sterically hinders transducin engagement while permitting β-arrestin recruitment. Additionally, Mg2+ ions potentiate S-enantiomer binding in cortical tissues by 40–50% through coordination with Asp3.32, an effect absent in striatal regions where 5-HT1A receptors are sparse. This region-dependent allostery highlights the microenvironmental sensitivity of S-enantiomer pharmacology [6].
Beyond 5-HT1A sites, the (S)-enantiomer exhibits significant affinity for 5-HT7 receptors (Ki ≈ 15 nM), contributing to complex physiological responses. In 5-HT7 knockout mice, 0.3 mg/kg (S)-8-OH-DPAT fails to induce hypothermia—a response abolished by the 5-HT7 antagonist SB-269970 [2] [5]. At higher doses (1 mg/kg), dual 5-HT1A/5-HT7 activation occurs, with 5-HT1A blockade by WAY-100135 reversing >80% of the hypothermic effect [2] [9]. Chronic 5-HT7 activation by LP44 desensitizes both 5-HT7 and 5-HT1A receptors in mice, reducing hypothermic responses to (S)-8-OH-DPAT by 65%, confirming functional interplay [5]. Conversely, (S)-8-OH-DPAT shows negligible affinity for the serotonin transporter (SERT; Ki > 1,000 nM) in [³H]-paroxetine displacement assays [3]. Its 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives exhibit weak SERT binding (Ki = 200–400 nM), underscoring the molecular specificity of the parent compound.
Table 3: Cross-Reactivity Profile of (S)-8-OH-DPAT at Serotonergic Targets
Target | Binding Affinity (Ki, nM) | Functional Effect | Physiological Consequence |
---|---|---|---|
5-HT1A | 1.8 ± 0.3 | Partial agonism (cAMP inhibition) | Anxiolysis, cognition modulation |
5-HT7 | 15 ± 2 | Agonism (cAMP stimulation) | Hypothermia (low dose), circadian modulation |
SERT | >1,000 | No significant inhibition | No antidepressant-like reuptake block |
5-HT4-like | 6.4 ± 3.4 (bovine artery) | cAMP accumulation (partial agonism) | Vascular smooth muscle relaxation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9